molecular formula C21H28N4O3 B2501209 N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide CAS No. 893999-96-7

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide

Cat. No.: B2501209
CAS No.: 893999-96-7
M. Wt: 384.48
InChI Key: OZQZIMMHNCXTLO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with 4-methylpiperazine under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide stands out due to its unique combination of an indole core with a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-4-23(5-2)19(26)15-25-14-17(16-8-6-7-9-18(16)25)20(27)21(28)24-12-10-22(3)11-13-24/h6-9,14H,4-5,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQZIMMHNCXTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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